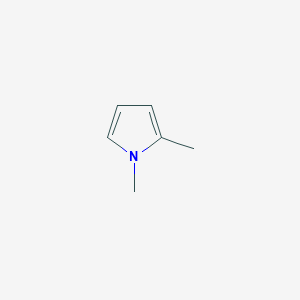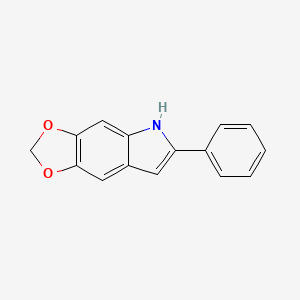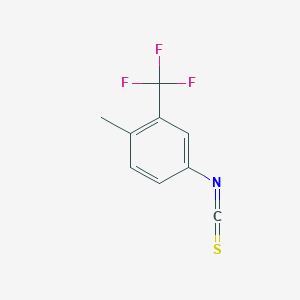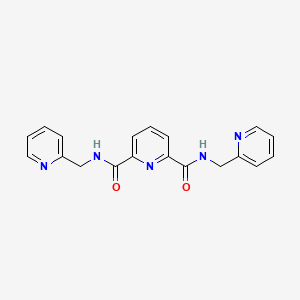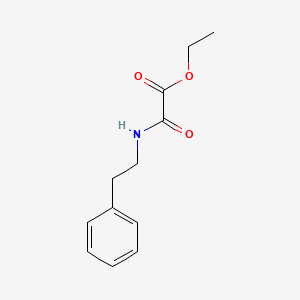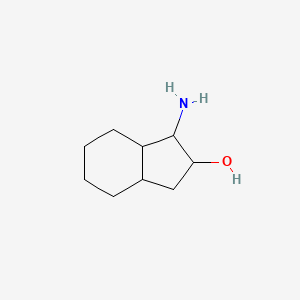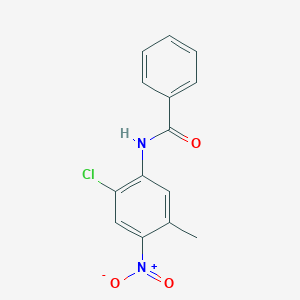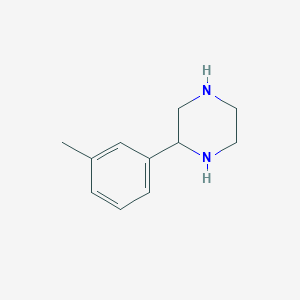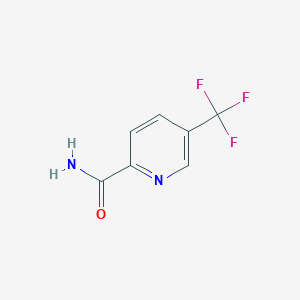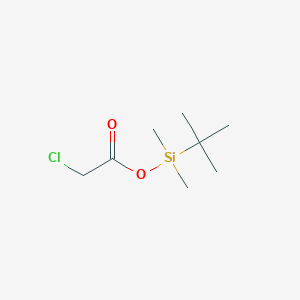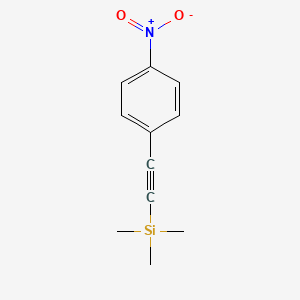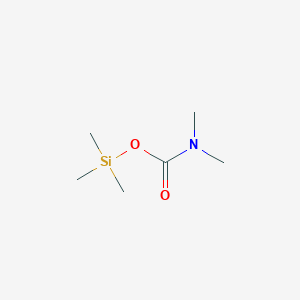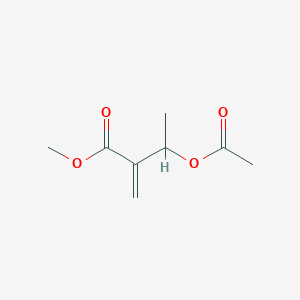
Methyl 3-acetoxy-2-methylenebutyrate
Descripción general
Descripción
“Methyl 3-acetoxy-2-methylenebutyrate” is an ester . It has a molecular weight of 172.18 .
Synthesis Analysis
The synthesis of “Methyl 3-acetoxy-2-methylenebutyrate” involves a solution of methyl 2-(1-hydroxyethyl)acrylate and pyridine in dichloromethane, to which acetyl chloride is added dropwise at 0° C. After stirring for 1 hour, the reaction mixture is allowed to warm to room temperature and quenched with water.Molecular Structure Analysis
The linear formula of “Methyl 3-acetoxy-2-methylenebutyrate” is CH3CH(O2CCH3)C(=CH2)CO2CH3 .Physical And Chemical Properties Analysis
“Methyl 3-acetoxy-2-methylenebutyrate” has a boiling point of 65-69 °C/1 mmHg (lit.), a density of 1.069 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.436 (lit.) .Aplicaciones Científicas De Investigación
1. NMR Spectroscopy in Protein Analysis
- Application : Enhancing solution NMR spectroscopy for structural characterizations of proteins.
- Details : Specific isotopic labeling of methyl groups in proteins, like Methyl 3-acetoxy-2-methylenebutyrate, extends the applicability of solution NMR spectroscopy for protein analysis. This labeling facilitates the detection of long-range 1H–1H NOE cross-peaks in large proteins (Kerfah et al., 2015).
2. Solvent Applications in Sustainable Processes
- Application : Use as a bio-based solvent.
- Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are evaluated as sustainable, bio-based solvents, potentially substituting carcinogenic halogenated solvents in certain applications. These solvents exhibit low peroxide forming potential and a negative Ames mutagenicity test (Jin et al., 2021).
3. Metabolic and Signal Molecule Regulation
- Application : Influencing gene expression and metabolic rate.
- Details : Derivatives of Methyl 3-acetoxy-2-methylenebutyrate, like 3-hydroxybutyrate, play roles as metabolic and signal molecules, influencing gene expression, lipid metabolism, and metabolic rates in animals, bacteria, and plants (Mierziak et al., 2021).
4. Polymer Synthesis
- Application : Generating polyhydroxyalkanoate copolymers.
- Details : Methyl 3-acetoxy-2-methylenebutyrate derivatives are used in synthesizing polyhydroxyalkanoate (PHA) copolymers. These copolymers, containing various monomers like 3-hydroxy-2-methylbutyrate, are used for practical applications due to their favorable properties and cost-effective production processes (Dai et al., 2008).
5. Biodegradable Polymer Research
- Application : Investigating biodegradable polymers.
- Details : Research on polyhydroxyalkanoates, which can include 3-hydroxybutyrate (a derivative of Methyl 3-acetoxy-2-methylenebutyrate), focuses on their application in replacing conventional plastics and improving environmental sustainability (Di Lorenzo et al., 2001).
Safety And Hazards
“Methyl 3-acetoxy-2-methylenebutyrate” is classified as a combustible liquid (Category 4, H227) . It has a flash point of 188 °F . The safety data sheet advises to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
methyl 3-acetyloxy-2-methylidenebutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQPQVWZPJQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408353 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetoxy-2-methylenebutyrate | |
CAS RN |
22787-68-4 | |
| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

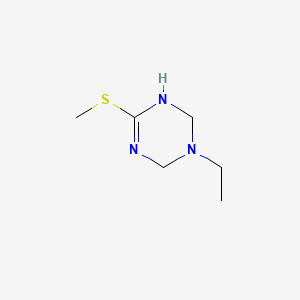
![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)
